Proxalutamide

Übersicht

Beschreibung

Proxalutamid, auch bekannt unter seinem Entwicklungscode GT-0918, ist ein nichtsteroidaler Antiandrogen. Es ist ein selektiver, hochaffiner stiller Antagonist des Androgenrezeptors. Diese Verbindung wird von Suzhou Kintor Pharmaceuticals zur potenziellen Behandlung von Erkrankungen wie COVID-19, Prostatakrebs und Brustkrebs entwickelt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Proxalutamid wird durch einen mehrstufigen chemischen Prozess synthetisiertDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperatur- und Druckbedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Proxalutamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und umfasst strenge Qualitätskontrollmaßnahmen. Die Produktion umfasst großvolumige Reaktoren, Reinigungssysteme und strenge Umweltkontrollen, um die Sicherheit und Wirksamkeit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Proxalutamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Proxalutamid kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom in seiner Struktur.

Reduktion: Reduktionsreaktionen können an den Nitrogruppen auftreten, die in der Verbindung vorhanden sind.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nukleophile wie Hydroxidionen und Amine werden häufig in Substitutionsreaktionen eingesetzt

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während Reduktion Amine oder Alkohole ergeben kann .

Wissenschaftliche Forschungsanwendungen

Proxalutamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten nichtsteroidaler Antiandrogene zu untersuchen.

Biologie: Proxalutamid wird verwendet, um die Rolle von Androgenrezeptoren in verschiedenen biologischen Prozessen zu untersuchen.

Medizin: Die Verbindung wird hinsichtlich ihrer potenziellen therapeutischen Wirkungen bei der Behandlung von Prostatakrebs, Brustkrebs und COVID-19 untersucht. .

Industrie: Proxalutamid wird für pharmazeutische Anwendungen entwickelt, wobei laufende klinische Studien seine Wirksamkeit und Sicherheit bewerten

5. Wirkmechanismus

Proxalutamid wirkt als Antagonist am Androgenrezeptor. Es hemmt die Androgen-induzierte Rezeptoraktivierung, was zur Bildung inaktiver Komplexe führt, die nicht in den Zellkern translozieren können. Dies führt zu einer Herunterregulierung der Androgenrezeptor-Expression und einer Hemmung der Androgen-induzierten Genexpression. Die Verbindung aktiviert auch den nuklearen Faktor Erythroid 2-assoziierten Faktor 2 (Nrf2) in Makrophagen und stimuliert das antioxidative Response Element, um durch Zytokinsturm induzierte Organschäden bei COVID-19-Patienten zu reduzieren .

Ähnliche Verbindungen:

Bicalutamid: Ein weiteres nichtsteroidales Antiandrogen, das zur Behandlung von Prostatakrebs eingesetzt wird.

Enzalutamid: Ein stärkeres Antiandrogen im Vergleich zu Bicalutamid, das bei fortgeschrittenem Prostatakrebs eingesetzt wird.

Flutamid: Ein älteres nichtsteroidales Antiandrogen mit einem ähnlichen Wirkmechanismus

Vergleich: Proxalutamid weist im Vergleich zu Bicalutamid und Enzalutamid eine höhere Potenz und Wirksamkeit auf. Es verfügt über die einzigartige Fähigkeit, Androgenrezeptoren abzubauen, was bei Enzalutamid nicht beobachtet wird. Darüber hinaus hat sich Proxalutamid als wirksam bei der Reduzierung von SARS-CoV-2-Infektionen und damit verbundenen Entzündungsreaktionen erwiesen, was es zu einem vielversprechenden Kandidaten für die Behandlung von COVID-19 macht .

Wirkmechanismus

Proxalutamide acts as an antagonist at the androgen receptor. It inhibits androgen-induced receptor activation, resulting in the formation of inactive complexes that cannot translocate to the nucleus. This leads to downregulation of androgen receptor expression and inhibition of androgen-induced gene transcription. The compound also activates nuclear factor erythroid 2-related factor 2 (Nrf2) in macrophages, stimulating the antioxidant response element to reduce cytokine storm-induced organ damage in COVID-19 patients .

Vergleich Mit ähnlichen Verbindungen

Bicalutamide: Another nonsteroidal antiandrogen used in the treatment of prostate cancer.

Enzalutamide: A more potent antiandrogen compared to bicalutamide, used for advanced prostate cancer.

Flutamide: An older nonsteroidal antiandrogen with a similar mechanism of action

Comparison: Proxalutamide exhibits higher potency and efficacy compared to bicalutamide and enzalutamide. It has a unique ability to degrade androgen receptors, which is not observed with enzalutamide. Additionally, this compound has shown effectiveness in reducing SARS-CoV-2 infection and associated inflammatory responses, making it a promising candidate for COVID-19 treatment .

Biologische Aktivität

Proxalutamide, a novel androgen receptor (AR) antagonist, has garnered attention for its potential therapeutic applications in both prostate cancer (PCa) and COVID-19. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and implications for future research.

This compound functions primarily as an androgen receptor antagonist, inhibiting AR signaling pathways that are crucial for the proliferation and survival of prostate cancer cells. Key findings regarding its mechanism include:

- Inhibition of Lipogenesis : this compound significantly reduces lipid droplet accumulation in PCa cells by downregulating enzymes involved in fatty acid synthesis, such as ATP citrate lyase (ACL), acetyl CoA carboxylase (ACC), fatty acid synthase (FASN), and sterol regulatory element-binding protein-1 (SREBP-1) .

- Induction of Apoptosis : The compound induces caspase-dependent apoptosis in PCa cells, promoting cell death and reducing tumor viability .

- Synergistic Effects : this compound has shown superior efficacy compared to enzalutamide, another second-generation AR antagonist, particularly in inhibiting cell migration and proliferation .

Efficacy in Prostate Cancer

Clinical trials have demonstrated promising results for this compound in treating metastatic castration-resistant prostate cancer (mCRPC). A recent Phase 2 trial evaluated its safety and efficacy:

| Dosage (mg) | PSA Response Rate (%) | Objective Response Rate (%) | Disease Control Rate (%) |

|---|---|---|---|

| 100 | 35.1 | 20.0 | 80.0 |

| 200 | 36.4 | 22.2 | 88.9 |

| 300 | 42.9 | 0 | 60.0 |

By week 16, a significant percentage of patients showed a decline in prostate-specific antigen (PSA) levels, indicating effective disease management . Adverse events were reported in 94.4% of patients, but most were mild to moderate, with fatigue being the most common side effect .

Efficacy in COVID-19 Treatment

This compound has also been investigated for its antiviral properties, particularly in hospitalized COVID-19 patients. A randomized controlled trial reported the following outcomes:

- Recovery Rates : Patients treated with this compound had an 81.4% recovery rate compared to 35.7% in the placebo group (recovery ratio of 2.28; P<0.001) .

- Mortality Reduction : The all-cause mortality rate was significantly lower in the this compound group at both 14 days (11.0% vs. 49.4%) and 28 days (10.6% vs. 48.2%) post-treatment .

These findings suggest that this compound may modulate immune responses and improve clinical outcomes in severe cases of COVID-19.

Case Studies

Several case studies further illustrate the clinical utility of this compound:

- Prostate Cancer Management : In a cohort of mCRPC patients treated with this compound, notable improvements were observed in PSA levels and overall disease stability over a treatment period of several months.

- COVID-19 Recovery : In a study involving patients with severe COVID-19 symptoms, those receiving this compound exhibited faster recovery times and reduced inflammatory markers compared to controls.

Eigenschaften

IUPAC Name |

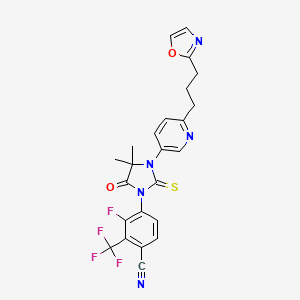

4-[4,4-dimethyl-3-[6-[3-(1,3-oxazol-2-yl)propyl]pyridin-3-yl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluoro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F4N5O2S/c1-23(2)21(34)32(17-9-6-14(12-29)19(20(17)25)24(26,27)28)22(36)33(23)16-8-7-15(31-13-16)4-3-5-18-30-10-11-35-18/h6-11,13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBJGVDOSBKVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CN=C(C=C2)CCCC3=NC=CO3)C4=C(C(=C(C=C4)C#N)C(F)(F)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F4N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901102678 | |

| Record name | Proxalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901102678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Proxalutamide is an antagonist at the androgen receptor which leads to inhibition of androgen-induced receptor activation and results in formation of inactive complexes that are not able to translocate to the nucleus. It also induces androgen receptor downregulation, furthering adrogen-induced receptor activation. This drug is being investigated for its potential antineoplastic activity and is being investigated specifically against prostate cancer and COVID-19. | |

| Record name | Proxalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1398046-21-3 | |

| Record name | 4-[4,4-Dimethyl-3-[6-[3-(2-oxazolyl)propyl]-3-pyridinyl]-5-oxo-2-thioxo-1-imidazolidinyl]-3-fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1398046-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GT-0918 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398046213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proxalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proxalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901102678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRUXELUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX6O64GP40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.